N,N-dibenzyl-8-quinolinesulfonamide
Description
N,N-Dibenzyl-8-quinolinesulfonamide is a sulfonamide derivative featuring a quinoline scaffold substituted at the 8-position with a sulfonamide group bearing two benzyl moieties. While direct data on this compound are absent in the provided evidence, its structural analogs—such as N-(2-chlorophenyl)-8-quinolinesulfonamide and N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide—suggest that its properties are influenced by the electron-withdrawing sulfonamide group and the bulky, lipophilic benzyl substituents. These features may enhance binding affinity in biological systems and modulate solubility .
Properties
Molecular Formula |
C23H20N2O2S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N,N-dibenzylquinoline-8-sulfonamide |
InChI |
InChI=1S/C23H20N2O2S/c26-28(27,22-15-7-13-21-14-8-16-24-23(21)22)25(17-19-9-3-1-4-10-19)18-20-11-5-2-6-12-20/h1-16H,17-18H2 |
InChI Key |
XSJUJBIKJDYONU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Characteristics
The table below compares N,N-dibenzyl-8-quinolinesulfonamide with similar compounds based on substituents, molecular weight, and synthesis:
Key Observations :
- Substituent Effects : The dibenzyl variant’s bulky substituents likely increase steric hindrance compared to smaller groups like chlorophenyl or furanyl-benzyl. This may reduce solubility but improve membrane permeability .
- Synthetic Complexity : Piperazine-containing analogs (e.g., ) require multi-step protocols, whereas simpler derivatives (e.g., ) may follow direct sulfonation routes.
Physicochemical Properties
- Solubility: this compound’s benzyl groups may reduce aqueous solubility compared to polar substituents like the piperazine moiety in , which can form salts (e.g., hydrochloride) for improved solubility .
- Crystallinity : Analogs such as exhibit well-defined XRPD patterns and thermal stability via TGA/DSC, suggesting that the dibenzyl variant could also form stable crystalline salts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
